2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N~1~-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Butanamide is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N~1~-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Butanamide typically involves the reaction of heptafluorobutyric acid with 1-methyl-1H-pyrazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N~1~-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Butanamide is utilized in:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluoro-1-iodobutane
Uniqueness: 2,2,3,3,4,4,4-Heptafluoro-N~1~-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Butanamide stands out due to its specific pyrazole moiety, which imparts unique binding properties and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring selective interactions with biological targets.
Properties
Molecular Formula |
C9H8F7N3O |
---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[(2-methylpyrazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C9H8F7N3O/c1-19-5(2-3-18-19)4-17-6(20)7(10,11)8(12,13)9(14,15)16/h2-3H,4H2,1H3,(H,17,20) |
InChI Key |
BOVSPNXMLYKCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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